6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide
Description
6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a fluorophenyl group, a naphthyl group, and an imidazo[2,1-b][1,3]thiazole core, contributes to its potent biological activities.
Properties
Molecular Formula |
C23H16FN3OS |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-naphthalen-1-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C23H16FN3OS/c1-14-21(22(28)25-19-8-4-6-15-5-2-3-7-18(15)19)29-23-26-20(13-27(14)23)16-9-11-17(24)12-10-16/h2-13H,1H3,(H,25,28) |
InChI Key |
SFCLUHDBSYDRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-bromo-1-(naphthalen-1-yl)ethanone to form an intermediate, which is then cyclized with thiourea to yield the imidazo[2,1-b][1,3]thiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antiproliferative and antimicrobial activities.
Medicine: Investigated for its potential as an anticancer agent, particularly against breast, colon, and prostate cancer cell lines
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . Additionally, it can inhibit the growth of microbial cells by interfering with essential enzymes and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives
- Benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives
Uniqueness
6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both fluorophenyl and naphthyl groups, which contribute to its enhanced biological activities compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
